molecular formula C11H23N3O B3296098 [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine CAS No. 891652-15-6

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Cat. No.: B3296098
CAS No.: 891652-15-6
M. Wt: 213.32 g/mol
InChI Key: BSIAZGAQJWMPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6) is a tertiary amine with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol . Its structure features a piperidine ring substituted with a methyl group at position 1, a morpholine ring at position 4, and an aminomethyl group at position 4 (Figure 1). The compound is commercially available as a powder, typically stored at 4°C, and is utilized as a building block in organic synthesis, particularly in pharmaceutical research .

Properties

IUPAC Name

(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-13-4-2-11(10-12,3-5-13)14-6-8-15-9-7-14/h2-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIAZGAQJWMPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine typically involves the reaction of 4-morpholinopiperidine with formaldehyde and methylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through crystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like or , leading to the formation of corresponding .

    Reduction: Reduction reactions can be performed using in the presence of a to yield .

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base such as .

Major Products:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

    Substituted piperidines: from nucleophilic substitution.

Scientific Research Applications

Overview

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, also known as a piperidine derivative, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features both morpholine and piperidine moieties, which enhance its interaction with biological targets, making it a candidate for pharmaceutical applications.

Pharmaceutical Development

Research indicates that this compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure allows for effective binding to various receptors and enzymes, which can modulate physiological responses.

Key Findings:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development targeting metabolic disorders.
  • Receptor Modulation : It interacts with adenosine receptors, which play crucial roles in cardiovascular regulation and neuroprotection, indicating potential applications in treating conditions like anxiety and inflammation .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic routes, enhancing the development of novel compounds with specific biological activities.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes. For example, it showed an IC50_{50} value indicating potent inhibition compared to control compounds in various assays .

In Vivo Efficacy

Animal studies have highlighted the compound's efficacy in reducing symptoms associated with conditions such as anxiety and inflammation. In a mouse model, administration resulted in a notable decrease in paw edema, indicating anti-inflammatory properties .

Mechanistic Insights

Further investigations revealed that the compound's action is mediated through multiple pathways, including modulation of neurotransmitter levels and enhancement of neuroprotective effects. This multifaceted mechanism could explain its therapeutic potential across different medical conditions.

Mechanism of Action

The mechanism of action of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine involves its interaction with biological targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the morpholine ring enhances its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name : (1-Methyl-4-morpholin-4-ylpiperidin-4-yl)methanamine
  • SMILES : CN1CCC(CC1)(CN)N2CCOCC2
  • Applications : Intermediate in drug discovery, ligand synthesis, and structure-activity relationship (SAR) studies .

Comparison with Structurally Similar Compounds

1-Methylpiperidine-4-methylamine (CAS: 7149-42-0)

  • Structure: Lacks the morpholine ring; simpler piperidine core with aminomethyl and methyl groups .
  • Molecular Formula : C₇H₁₆N₂
  • Key Differences: Lower molecular weight (128.22 g/mol) due to absence of morpholine.
  • Applications : Used in peptide mimetics and as a precursor for bioactive molecules .

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)imidazopyridine Derivatives

  • Structure : Features a 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide group linked to a piperidinylmethanamine scaffold .
  • Key Differences: Larger substituents (imidazopyridine) enhance binding to GSK-3β kinase (IC₅₀ values in nanomolar range). Higher molecular weight (394.22 g/mol) and logP, impacting solubility .
  • Applications : Potent GSK-3β inhibitors for neurodegenerative disease research .

MMV019918 (Antimalarial Lead Compound)

  • Structure : 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine .
  • Key Differences :
    • Aryl-furan moiety confers antimalarial activity (IC₅₀: 0.8 μM against Plasmodium falciparum).
    • Absence of morpholine; piperidine linked to a hydrophobic aromatic group .
  • Applications : Dual-stage (asexual and sexual) antimalarial agent .

[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine (CAS: 876717-83-8)

  • Structure : Replaces morpholine with a piperidin-1-yl group .
  • Key Differences :
    • Increased basicity due to secondary amine in piperidine vs. morpholine's ether oxygen.
    • Altered pharmacokinetics (e.g., faster metabolic clearance) .
  • Applications : Explored in CNS-targeted drug discovery .

Structural and Functional Analysis

Table 1. Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Target Compound C₁₁H₂₃N₃O 213.32 Morpholine, piperidine Synthetic intermediate
1-Methylpiperidine-4-methylamine C₇H₁₆N₂ 128.22 Piperidine Peptide mimetics
Compound 13 (GSK-3β inhibitor) C₂₂H₂₈N₅O₂ 394.22 Imidazopyridine, methoxyethyl Kinase inhibition
MMV019918 C₁₈H₂₁BrClN₂O 402.74 Furan, bromophenyl Antimalarial therapy

Impact of Morpholine Substitution

The morpholine ring in the target compound introduces:

  • Hydrogen-bonding capacity via ether oxygen, enhancing solubility in polar solvents.

Biological Activity

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dual-ring structure comprising a piperidine and a morpholine ring, which enhances its chemical reactivity and biological activity. The morpholine moiety contributes to its binding affinity towards various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial in the development of enzyme inhibitors for treating diseases like tuberculosis and cancer.
  • Receptor Modulation : It interacts with specific receptors to modulate signaling pathways, which is particularly relevant in neurological applications.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the piperidine and morpholine rings can significantly influence the biological activity of derivatives. For instance, studies on related piperidine derivatives have demonstrated varying potencies against targets like Mycobacterium tuberculosis (Mtb) based on structural changes .

Table 1: Structure-Activity Relationship Data

CompoundIC50 (μM)TargetNotes
Compound A13–22MenA (Mtb)Improved pharmacokinetics
Compound B8–10MenA (Mtb)Synergistic effects with other agents
This compoundTBDTBDPotential for neurological disorders

Case Studies

  • Antitubercular Activity : A study explored the SAR of piperidine derivatives as inhibitors of MenA, revealing that compounds similar to this compound showed promising results against non-replicating Mtb in combination therapies .
  • Neurological Applications : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression. Its structural features allow for interactions that could enhance therapeutic efficacy while minimizing side effects.
  • Cancer Research : The compound's derivatives have been evaluated for antiproliferative activity against various cancer cell lines, demonstrating significant effects on cell viability and growth inhibition .

Q & A

Q. What are the recommended synthetic routes for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, and how can intermediates be characterized?

The synthesis typically involves multi-step protocols starting from piperidine or morpholine derivatives. For example:

  • Step 1 : Functionalization of the piperidine ring via reductive amination or alkylation to introduce the morpholine moiety .
  • Step 2 : Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .
  • Step 3 : Introduction of the methanamine group via nucleophilic substitution or catalytic hydrogenation of nitriles .

Q. Characterization methods :

  • NMR spectroscopy : Key signals include δ 2.4–3.5 ppm (morpholine and piperidine protons) and δ 1.2–1.8 ppm (methyl group) .
  • Mass spectrometry : Molecular ion peaks at m/z ≈ 225–230 (exact mass depends on substituents) .

Q. How does solubility impact experimental design for this compound?

Solubility varies with solvent polarity:

  • Polar aprotic solvents (DMSO) : ≥8.95 mg/mL, suitable for in vitro assays .
  • Aqueous buffers : Limited solubility (≤1 mg/mL), necessitating co-solvents like ethanol or cyclodextrins for in vivo studies .

Q. Mitigation strategies :

  • Use sonication or heating (≤50°C) to enhance dissolution.
  • Pre-formulate as hydrochloride salts to improve aqueous compatibility .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/ammonium acetate buffer (pH 4.6) .
  • TLC : Rf ≈ 0.3–0.4 in ethyl acetate:hexane (3:7) .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What is the compound’s hypothesized mechanism of action in Wnt/β-catenin signaling?

Structural analogs (e.g., WAY-262611) act as β-catenin agonists by inhibiting DKK1, a Wnt pathway antagonist. Proposed mechanism:

  • Competitive binding to DKK1’s LRP5/6 interaction domain, enhancing β-catenin stabilization .
  • In osteoblast cultures, this increases alkaline phosphatase activity and bone mineralization (IC50 ≈ 50 nM) .

Q. Experimental validation :

  • Luciferase reporter assays (TOPFlash/FOPFlash) to quantify β-catenin transcriptional activity .
  • Western blotting for β-catenin and downstream targets (e.g., cyclin D1) .

Q. How do stereochemical variations influence bioactivity?

The compound’s cis- vs. trans-piperidine-morpholine conformation alters target binding:

  • Molecular docking : Cis isomers show stronger hydrogen bonding with DKK1 (ΔG ≈ −9.2 kcal/mol vs. −7.8 kcal/mol for trans) .
  • In vivo efficacy : Cis-configured derivatives increase bone formation rate by 40% in murine models vs. 15% for trans .

Q. Stereochemical resolution :

  • Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (85:15) .

Q. What strategies address discrepancies in pharmacokinetic data across species?

Contradictions :

  • Oral bioavailability ranges from 12% (rats) to 28% (primates) due to CYP3A4 metabolism differences .

Q. Resolution :

  • Microsomal stability assays : Compare hepatic clearance rates using species-specific liver microsomes .
  • Prodrug design : Introduce acetyl or phosphate groups to enhance absorption .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

Key modifications :

  • Morpholine ring : Replacing morpholine with thiomorpholine reduces potency (IC50 increases from 50 nM to 220 nM) .
  • Methyl group : Removing the 1-methyl group decreases metabolic stability (t1/2 drops from 4.5 h to 1.2 h) .

Q. Methodology :

  • Parallel synthesis : Generate derivatives via combinatorial chemistry .
  • Free-Wilson analysis : Quantify substituent contributions to activity .

Q. What in vivo models are suitable for assessing osteogenic activity?

  • OVX rats : Evaluate bone mineral density (BMD) via μCT after 8 weeks of treatment (dosage: 10 mg/kg/day, oral) .
  • Zebrafish tail regeneration : Measure osteoblast proliferation using calcein staining .

Q. Data interpretation :

  • Correlate BMD changes with serum biomarkers (osteocalcin, TRAP5b) .

Q. What are the critical safety and handling protocols?

  • Hazards : Skin/eye irritation (GHS Category 2), acute toxicity (LD50 = 320 mg/kg, rat) .
  • Storage : −20°C under argon; desiccate to prevent amine oxidation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

Q. How can in silico modeling predict off-target interactions?

  • Pharmacophore screening : Map against databases (ChEMBL, PubChem) to identify kinase or GPCR targets .
  • MD simulations : Assess binding stability to hERG channels (risk of QT prolongation) .

Q. Validation :

  • Patch-clamp assays for hERG inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
Reactant of Route 2
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.